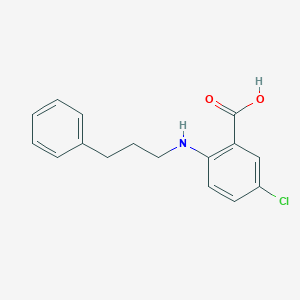

5-Chloro-2-((3-phenylpropyl)amino)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-((3-phenylpropyl)amino)benzoic acid is a chemical compound with the molecular weight of 289.76 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C16H16ClNO2/c17-13-8-9-15 (14 (11-13)16 (19)20)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,18H,4,7,10H2, (H,19,20) . This code provides a specific textual representation of the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-2-((3-phenylpropyl)amino)benzoic acid are not detailed in the literature, compounds in similar families (benzylic halides) typically undergo reactions such as SN1 or SN2 pathways, via the resonance-stabilized carbocation .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Pharmacological Review and Applications

Chlorogenic Acid (CGA) Review : CGA, a phenolic compound found in green coffee extracts and tea, exhibits a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, hepatoprotective, cardioprotective, neuroprotective, anti-obesity, and antihypertensive activities. Its roles in modulating lipid and glucose metabolism suggest potential therapeutic applications in treating disorders like diabetes, obesity, and cardiovascular diseases (Naveed et al., 2018).

Synthesis and Application of Benzoic Acid Derivatives : A review focusing on a novel salicylic acid derivative, highlighting its anti-inflammatory and analgesic activity via cyclooxygenase inhibition. This derivative is proposed as an alternative to conventional treatments, indicating the significance of benzoic acid derivatives in drug development (Tjahjono et al., 2022).

Antituberculosis Activity of Organotin Complexes : This review examines the antituberculosis activity of organotin complexes, demonstrating the potential of such compounds in treating tuberculosis. The study highlights the structural diversity and the relationship between the ligand environment and antituberculosis activity, pointing to the importance of further research in this area (Iqbal et al., 2015).

Mechanisms of Action and Therapeutic Potential

Pendrin Activity Inhibition : Research on pendrin, a Cl-/I-/HCO3- exchanger, indicates that certain compounds can inhibit its activity, suggesting therapeutic potential for treating hypertensive states and respiratory distress. This highlights the broader relevance of studying specific inhibitors for targeting ion transport in disease management (Bernardinelli et al., 2016).

Degradation and Stability Studies : A study on nitisinone, a triketone herbicide, and its degradation products underlines the importance of understanding the stability and degradation pathways of pharmaceutical compounds for optimizing their therapeutic use and assessing potential risks (Barchańska et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-chloro-2-(3-phenylpropylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c17-13-8-9-15(14(11-13)16(19)20)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,18H,4,7,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVLOOBHYNPWNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-((3-phenylpropyl)amino)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-3-(2-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629955.png)

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629959.png)

![Methyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2629968.png)